3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol
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Overview
Description
3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[55]undecan-8-ol is a complex organic compound with a unique spirocyclic structure This compound is characterized by its two dioxaspiro rings and a pent-4-en-1-ylidene side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the pent-4-en-1-ylidene side chain. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the spirocyclic core or the pent-4-en-1-ylidene side chain.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[5.5]undecan-8-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
MDMB-4en-PINACA: A synthetic cannabinoid with a similar structural motif.
5F-ADB: Another synthetic cannabinoid with a fluorinated side chain.
Uniqueness
3,3-Dimethyl-10-(pent-4-en-1-ylidene)-2,4-dioxaspiro[55]undecan-8-ol is unique due to its spirocyclic structure and the presence of the pent-4-en-1-ylidene side chain
Properties
CAS No. |
656835-33-5 |
---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3,3-dimethyl-10-pent-4-enylidene-2,4-dioxaspiro[5.5]undecan-8-ol |
InChI |
InChI=1S/C16H26O3/c1-4-5-6-7-13-8-14(17)10-16(9-13)11-18-15(2,3)19-12-16/h4,7,14,17H,1,5-6,8-12H2,2-3H3 |
InChI Key |
QGIMETKMZSITGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCC2(CC(CC(=CCCC=C)C2)O)CO1)C |
Origin of Product |
United States |
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